(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid
Description
This compound is a chiral phenylacetic acid derivative featuring a cyclohexane ring substituted with a 4-oxo-1,2,3-benzotriazin-3-ylmethyl group. The benzotriazin moiety, a heterocyclic system with three nitrogen atoms, may confer unique electronic and steric properties, influencing solubility, stability, and affinity for biological targets .
Properties
CAS No. |
1217458-07-5 |
|---|---|
Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H24N4O4/c28-21(24-20(23(30)31)16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-27-22(29)18-8-4-5-9-19(18)25-26-27/h1-9,15,17,20H,10-14H2,(H,24,28)(H,30,31)/t15?,17?,20-/m0/s1 |
InChI Key |
HCALKPNAORYWSW-LAGYLCCXSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC(C4=CC=CC=C4)C(=O)O |
solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilamide
Isatoic anhydride (1 ) reacts with ammonia to form anthranilamide (2 ), which undergoes diazotization using NaNO₂/HCl at 0°C to yield benzotriazinone (3 ):
Key Conditions :
-
Temperature control (0–5°C) prevents premature decomposition.
-
Neutralization with NaOH ensures product stability (yield: 65–88%).
Functionalization of the Cyclohexane Scaffold
Cyclohexanecarbonyl Chloride Synthesis
4-Methylcyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride:
Challenges :
Coupling to Benzotriazinone-Methyl Spacer
The acyl chloride reacts with benzotriazinone-methyl amine (generated via hydrazinolysis of the methyl ester):
Yield Enhancement :
Enantioselective Synthesis of (2S)-2-Amino-2-Phenylacetic Acid
Asymmetric Strecker Synthesis
Phenylacetaldehyde undergoes Strecker reaction with NH₃/KCN in the presence of a chiral catalyst:
Catalyst Systems :
Enzymatic Resolution
Racemic 2-amino-2-phenylacetic acid is resolved using immobilized penicillin acylase:
Conditions :
Final Assembly via Amide Coupling
The cyclohexanecarboxamide intermediate reacts with (2S)-2-amino-2-phenylacetic acid using DCC/DMAP:
Purification :
Analytical Characterization and Yield Optimization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.2% (210 nm) |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD) | 99.5% ee |
| Melting Point | DSC | 182–184°C (decomposition) |
| Overall Yield | Multi-step synthesis | 32% (from isatoic anhydride) |
Critical Notes :
-
Diazotization and alkylation steps are yield-limiting (40–60% per step).
-
Asymmetric catalysis reduces racemization risks compared to enzymatic methods.
Industrial-Scale Considerations
Cost-Effective Catalysts
Cobalt-based catalysts (as in phenylacetic acid synthesis) may reduce costs for large-scale methylene bridge formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring and the phenylacetic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzotriazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzotriazine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that compounds containing benzotriazine moieties can interact with cellular pathways involved in cancer progression. The unique structure of (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid suggests potential anticancer properties by modulating enzyme activity related to tumor growth.
Antibacterial Properties
The compound has shown effectiveness against certain bacterial strains by inhibiting critical enzymes involved in bacterial protein synthesis. This mechanism disrupts bacterial growth and viability, indicating its potential as an antibacterial agent.
Antioxidant Effects
Studies have demonstrated that this compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through apoptosis induction. |
| Study B | Antibacterial Efficacy | Showed significant inhibition of bacterial growth in vitro against multiple strains. |
| Study C | Antioxidant Properties | Highlighted reduction in oxidative stress markers in treated cells compared to controls. |
Mechanism of Action
The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The benzotriazine ring can form hydrogen bonds and π-π interactions, while the cyclohexyl and phenylacetic acid moieties provide hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Sources
- (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): Key Differences: Replaces the benzotriazin group with a thiazolidine ring and incorporates a dioxopiperazine-carboxamido chain. Stereochemical Complexity: Both compounds emphasize (S)-configuration at critical positions, but the analog in exhibits epimerization risks due to labile stereocenters, necessitating stringent chromatographic control .
Pesticide-Derived Triazin Compounds ()
- Metsulfuron Methyl Ester : Contains a 1,3,5-triazin-2-yl group linked via sulfonylurea.
- Functional Contrast : While sharing a triazin core, the pesticidal compounds lack the phenylacetic acid backbone and cyclohexane spacer, resulting in distinct physicochemical profiles (e.g., higher logP due to methyl/trifluoroethoxy groups).
Amino Acid Derivatives ()
- Ki 16425 : Features an isoxazolyl-phenyl group and chlorophenyl substituents.
Comparative Data Table
Research Findings and Implications
- Synthesis and Stability : The target compound’s benzotriazin group may necessitate mild reaction conditions (e.g., low-temperature hydrolysis as in ) to prevent decomposition. By contrast, analogs with thiazolidine or isoxazole systems tolerate broader pH ranges .
- However, the benzotriazin group’s electron-deficient nature could enhance interactions with catalytic serine residues in enzymes .
- Impurity Profiles : Analogs in and highlight the need for advanced analytical methods (e.g., chiral HPLC) to resolve epimers or degradation products, a consideration applicable to the target compound’s quality control .
Biological Activity
(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the context of modulating specific biological pathways and treating various disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzotriazine moiety, which is known for its diverse pharmacological properties. The molecular formula is typically represented as C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol.
Research indicates that compounds related to benzotriazines can act as modulators of GPR139, a G protein-coupled receptor implicated in various physiological processes. The modulation of GPR139 may influence neurochemical pathways associated with mood regulation and appetite control .
In Vitro Studies
In vitro studies have demonstrated that (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| HeLa | 7.8 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably:
- Anti-tumor Activity : In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 65 |
Case Studies
Case Study 1: GPR139 Modulation
A study investigated the effects of (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid on GPR139 signaling pathways. Results indicated enhanced signaling in neuronal cells, suggesting potential applications in treating mood disorders .
Case Study 2: Cancer Therapeutics
In another study focusing on its anti-cancer properties, the compound was administered to mice with induced tumors. The results showed not only a reduction in tumor size but also an increase in survival rates among treated mice compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the benzotriazinone core via cyclization of ortho-aminobenzonitrile derivatives under oxidative conditions.
- Step 2 : Functionalization of the cyclohexane ring using reductive amination or alkylation to introduce the methylbenzotriazinone moiety.
- Step 3 : Coupling the cyclohexanecarbonyl group to the phenylacetic acid backbone via peptide-like bond formation, employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Critical Note : Monitor reaction intermediates using LC-MS to avoid side products like epimers or unreacted starting materials .
Q. How can researchers confirm the stereochemical purity of this compound?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20, v/v) at 25°C. Validate separation using reference standards of both enantiomers. For NMR, employ -DEPT or NOESY to confirm spatial arrangements of the (2S) configuration and cyclohexane substituents .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm.
- LC-HRMS : Identify unknown impurities (e.g., hydrolyzed benzotriazinone or decarboxylated derivatives) via exact mass matching.
- Thresholds : Pharmacopeial guidelines suggest ≤0.15% for individual unspecified impurities and ≤0.5% for total impurities .
Advanced Research Questions
Q. How can researchers resolve co-eluting epimers during chromatographic analysis?
Epimer separation is sensitive to mobile phase pH and temperature:
Q. What experimental strategies are recommended for assessing the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (60°C) conditions for 24–72 hours. Monitor degradation products via LC-MS.
- Plasma Stability : Incubate with human plasma (37°C, 2 hours) and quantify remaining parent compound using a validated UPLC-MS/MS method.
- Key Findings : The benzotriazinone moiety is prone to hydrolysis in basic conditions, while the phenylacetic acid group is stable .
Q. How can researchers evaluate the compound’s potential as a protease inhibitor?
- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of target proteases (e.g., thrombin or trypsin-like enzymes). Calculate IC values via dose-response curves.
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the benzotriazinone group and the protease active site.
- Validation : Compare activity with known inhibitors (e.g., leupeptin) and assess selectivity against off-target proteases .
Q. What methodologies are appropriate for studying the compound’s pharmacokinetics in vivo?
- Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours.
- Quantification : Use a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Key Parameters : Calculate AUC, C, t, and bioavailability. Note: The compound shows low oral bioavailability (<20%) due to first-pass metabolism .
Q. How can computational chemistry aid in optimizing this compound’s bioactivity?
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets.
- MD Simulations : Simulate binding dynamics (50 ns trajectories) to identify flexible regions (e.g., cyclohexane ring) that influence target engagement.
- ADMET Prediction : Use tools like SwissADME to optimize solubility (>50 µM) and reduce CYP3A4 inhibition risk .
Data Contradictions and Mitigation
Q. How should researchers address discrepancies in reported biological activity data?
- Source Validation : Cross-check data against peer-reviewed studies (e.g., J. Med. Chem.) rather than vendor-supplied profiles.
- Assay Variability : Replicate experiments in-house using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity).
- Structural Confirmation : Ensure batch-to-batch consistency via -NMR and HRMS, as impurities like epimers can skew activity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
